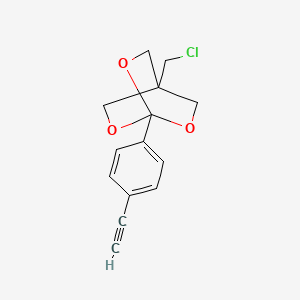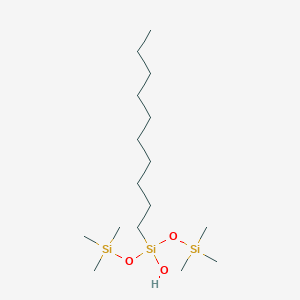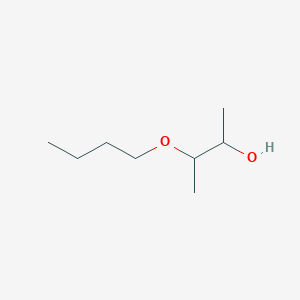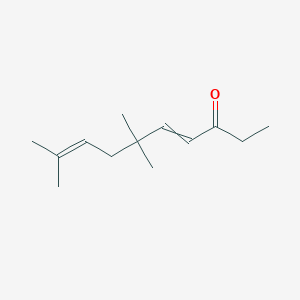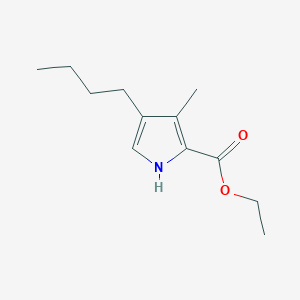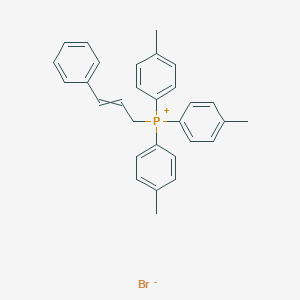
Tris(4-methylphenyl)(3-phenylprop-2-en-1-yl)phosphanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(4-methylphenyl)(3-phenylprop-2-en-1-yl)phosphanium bromide is a chemical compound known for its unique structure and properties. It is a phosphonium salt, which means it contains a positively charged phosphorus atom. This compound is used in various scientific research applications due to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-methylphenyl)(3-phenylprop-2-en-1-yl)phosphanium bromide typically involves the reaction of 4-methylphenylphosphine with 3-phenylprop-2-en-1-yl bromide. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Tris(4-methylphenyl)(3-phenylprop-2-en-1-yl)phosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts.
科学的研究の応用
Tris(4-methylphenyl)(3-phenylprop-2-en-1-yl)phosphanium bromide is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Tris(4-methylphenyl)(3-phenylprop-2-en-1-yl)phosphanium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. The pathways involved in its action include electron transfer and coordination chemistry.
類似化合物との比較
Similar Compounds
Tris(4-methylphenyl)phosphine: Similar in structure but lacks the 3-phenylprop-2-en-1-yl group.
Triphenylphosphine: A well-known phosphine with three phenyl groups.
Tris(4-methylphenyl)phosphonium chloride: Similar but with a chloride ion instead of bromide.
Uniqueness
Tris(4-methylphenyl)(3-phenylprop-2-en-1-yl)phosphanium bromide is unique due to the presence of the 3-phenylprop-2-en-1-yl group, which imparts distinct reactivity and properties compared to other phosphonium salts. This makes it valuable for specific applications in research and industry.
特性
CAS番号 |
138472-47-6 |
|---|---|
分子式 |
C30H30BrP |
分子量 |
501.4 g/mol |
IUPAC名 |
tris(4-methylphenyl)-(3-phenylprop-2-enyl)phosphanium;bromide |
InChI |
InChI=1S/C30H30P.BrH/c1-24-11-17-28(18-12-24)31(29-19-13-25(2)14-20-29,30-21-15-26(3)16-22-30)23-7-10-27-8-5-4-6-9-27;/h4-22H,23H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
BLUPEHYOJXQVJI-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=C(C=C1)[P+](CC=CC2=CC=CC=C2)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


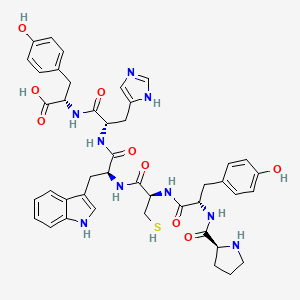
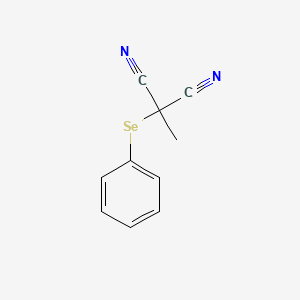

![1-[3-Chloro-1-(4-fluorophenoxy)propyl]-4-fluorobenzene](/img/structure/B14268825.png)
![1,3-Difluoro-5-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14268827.png)
![Methyl [2-(2-acetylbenzoyl)phenyl]acetate](/img/structure/B14268835.png)
![4,4'-[(Thiophen-2-yl)methylene]bis(2,5-dimethylphenol)](/img/structure/B14268842.png)
